N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
Description
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-14-7-6-11(9-15(14)24-2)13-10-26-18(20-13)21-16(22)12-5-4-8-19-17(12)25-3/h4-10H,1-3H3,(H,20,21,22) |
InChI Key |
NJITUXUSIAFCHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{α-Haloketone} + \text{Thiourea} \rightarrow \text{2-Amino-thiazole}
$$
Procedure:
- Dissolve thiourea (1.0 equiv) in ethanol or water under reflux.
- Add α-haloketone (1.0 equiv) dropwise.
- Reflux the mixture for 4–6 hours.
- Cool, filter, wash, and recrystallize the product.
Notes:
- The choice of halogen (Cl, Br, I) influences the reaction rate.
- The reaction proceeds via nucleophilic attack of thiourea sulfur on the halogenated carbon, followed by cyclization.
Literature Reference:
The patent AU2004200096A1 describes similar methods for synthesizing 2-amino-thiazole derivatives via halogenated ketones and thiourea, emphasizing reaction conditions for optimal yields.
Functionalization of the Thiazole Core
3.1. N-Substitution at the 2-Position
The 2-amino-thiazole is often converted into 2-alkylthio or 2-arylthio derivatives via nucleophilic substitution or alkylation.
Method:
- React 2-amino-thiazole with methyl iodide or suitable alkyl halides in the presence of a base (potassium carbonate or sodium hydride) in an aprotic solvent like DMF.
- Stir at room temperature or slightly elevated temperatures (25–50°C).
- Isolate the 2-(methylthio)thiazole after purification.
2-Amino-thiazole + methyl iodide → 2-(methylthio)thiazole
- Similar methylation reactions are documented in literature for heterocyclic thiazoles, with yields exceeding 70%.
Synthesis of the 3,4-Dimethoxyphenyl-Substituted Thiazole
4.1. Construction of the 3,4-Dimethoxyphenyl Group
The aromatic moiety can be introduced via Suzuki coupling or via nucleophilic aromatic substitution, depending on the precursor.
Method:
- Prepare a suitable halogenated intermediate (e.g., 2-chlorothiazole derivative).
- Perform Suzuki coupling with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like toluene/water.
Reaction Conditions:
- Reflux at 80–100°C for 12–24 hours.
- Purify via column chromatography.
Literature Support:
This approach aligns with methods reported in heterocyclic synthesis literature, where arylation of heterocycles is achieved through palladium-catalyzed cross-coupling reactions.
Coupling with Nicotinamide Moiety
5.1. Attachment of Nicotinamide
The final step involves coupling the functionalized thiazole with a nicotinamide derivative bearing a methylthio group at the 2-position.
Procedure:
- Synthesize 2-(methylthio)nicotinamide via methylation of nicotinamide at the 2-position using methyl iodide or dimethyl sulfate.
- Couple the thiazole derivative with the nicotinamide derivative via amide bond formation, employing coupling agents such as EDCI or DCC in an aprotic solvent like dichloromethane or DMF.
Example:
Thiazole derivative + 2-(methylthio)nicotinamide + EDCI → N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
Notes:
- Protecting groups may be employed to prevent side reactions.
- Purification via chromatography yields the target compound with high purity.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Duration | Yield | References |
|---|---|---|---|---|---|---|
| 2-Amino-thiazole synthesis | Halogenated ketone + Thiourea | Ethanol / Water | Reflux | 4–6 h | >70% | AU2004200096A1 |
| N-alkylation | 2-Amino-thiazole + Alkyl halide | DMF | 25–50°C | 12–24 h | 65–80% | General heterocyclic methods |
| Aromatic substitution | Halogenated heterocycle + Boronic acid | Toluene/water | Reflux | 12–24 h | Variable | Palladium-catalyzed coupling |
| Coupling with nicotinamide | Nicotinamide derivative + Coupling agent | Dichloromethane / DMF | Room temp | 12–24 h | >75% | Standard amide coupling |
Notes and Considerations
- Purity and Characterization: Each intermediate should be characterized via NMR, IR, and mass spectrometry to confirm structure.
- Reaction Monitoring: TLC and HPLC are recommended for monitoring reaction progress.
- Yield Optimization: Use of anhydrous conditions, inert atmosphere, and excess reagents can improve yields.
- Safety Precautions: Handle all reagents, especially methylating agents and palladium catalysts, with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Thiazole Core : Present in both the target compound and analogs from (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides). The substitution pattern on the thiazole (e.g., 4-position dimethoxyphenyl vs. 4-pyridinyl) influences electronic properties and binding interactions .
- Dimethoxyphenyl Group: Shared with Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, ) and the compound in .
- Methylthio Substituent : The 2-(methylthio) group on the nicotinamide moiety is distinct from analogs in (which lack sulfur substituents) and may improve metabolic stability or target binding .
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- Melting Points : Rip-B melts at 90°C , whereas thiazole-carboxamides () typically exhibit higher melting points (120–180°C) due to stronger intermolecular hydrogen bonding. The target compound’s melting point is expected to fall within this range, influenced by its aromatic and polar groups.
- Crystallinity : The patent compound () emphasizes crystalline forms for stability, suggesting that the target compound’s methylthio group and planar thiazole ring may favor similar crystalline packing .
Biological Activity
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological properties, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound features a thiazole ring and a nicotinamide moiety, with specific substitutions that enhance its biological activities. The molecular formula is , and it has a molecular weight of approximately 334.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | 941930-12-7 |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
Research has highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and interference with cell cycle progression.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:
- Reduction in cell viability : A dose-dependent decrease in cell survival was observed.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has been suggested that this compound might modulate receptors related to growth factor signaling pathways.
Q & A
Basic Questions
Q. What are the key synthetic strategies for N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide?
- Methodology : The synthesis typically involves multi-step routes, starting with the formation of the thiazole core via Hantzsch thiazole synthesis (condensation of thiourea derivatives with α-haloketones). Subsequent coupling reactions, such as amidation or nucleophilic substitution, are employed to introduce the nicotinamide and methoxyphenyl moieties. Solvent selection (e.g., DMF or dichloromethane) and temperature control (60–100°C) are critical for optimizing yields .
Q. How is the compound characterized to confirm structural integrity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for biological assays). X-ray crystallography may resolve complex stereoelectronic interactions in crystalline forms .
Q. What preliminary biological activities are associated with this compound?
- Methodology : Standard in vitro assays include:
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology : Systematically modify substituents (e.g., methoxy groups, methylthio positions) and evaluate changes in binding affinity (via SPR or ITC) and cellular activity. For example:
- Replacing 3,4-dimethoxyphenyl with halogenated analogs may enhance lipophilicity and target engagement .
Q. How do contradictions in bioassay data arise across different experimental models?
- Methodology : Discrepancies in IC₅₀ values (e.g., between 2D monolayer vs. 3D spheroid models) may reflect differences in cell permeability or metabolic activity. Statistical normalization (e.g., Z-score) and orthogonal assays (e.g., apoptosis markers like Annexin V) validate results .
Q. What solvent systems and catalysts enhance reaction efficiency during synthesis?
- Methodology : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Catalysts like DMAP accelerate amide bond formation, while Pd/C facilitates coupling reactions. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How can pharmacokinetic properties be evaluated in preclinical studies?
- Methodology :
- Metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂).
- Plasma protein binding : Equilibrium dialysis to quantify free fraction (%) .
Q. Does the compound exhibit synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
